4-(3-Hydroxypropyl)-2-methoxycyclohexanol
CAS No.:
Cat. No.: VC17315347
Molecular Formula: C10H20O3
Molecular Weight: 188.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H20O3 |
---|---|
Molecular Weight | 188.26 g/mol |
IUPAC Name | 4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol |
Standard InChI | InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3 |
Standard InChI Key | RRVBALAMNRWQRS-UHFFFAOYSA-N |
Canonical SMILES | COC1CC(CCC1O)CCCO |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(3-hydroxypropyl)-2-methoxycyclohexan-1-ol, reflects its bicyclic structure: a cyclohexanol ring substituted with a methoxy group at position 2 and a 3-hydroxypropyl chain at position 4. The stereochemistry of the hydroxyl groups introduces cis-trans isomerism, with experimental data indicating a 1:2 cis:trans ratio under standard synthesis conditions .
Table 1: Fundamental Physicochemical Properties
Property | Value/Descriptor |
---|---|
Molecular Formula | C₁₀H₂₀O₃ |
Molecular Weight | 188.26 g/mol |
SMILES Notation | COC1CC(CCC1O)CCCO |
InChI Key | RRVBALAMNRWQRS-UHFFFAOYSA-N |
PubChem CID | 91618541 |
Solubility | Miscible in polar aprotic solvents (e.g., isopropanol) |
The Standard InChI string (InChI=1S/C10H20O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h8-12H,2-7H2,1H3
) confirms the presence of three oxygen-containing functional groups, which dictate its reactivity in polymerization reactions.
Synthesis and Catalytic Production
Lignocellulose Feedstock Utilization
The compound is synthesized via hydrogenolysis of lignin-derived intermediates, particularly guaiacyl (G-type) units abundant in softwoods. A two-step process dominates industrial-scale production:
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Lignin Depolymerization: β-O-4 ether linkages in lignin are cleaved using Pd/C or Ru/C catalysts in methanol, generating 4-propylguaiacol intermediates .
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Hydrogenation and Hydroxylation: Raney Nickel-mediated hydrogenation at 120°C under 10 bar H₂ selectively reduces aromatic rings while preserving hydroxyl groups, yielding the target diol .
Table 2: Catalyst Performance in Diol Synthesis
Catalyst | Conversion (%) | Selectivity to Diol (%) | Major Byproducts |
---|---|---|---|
Pd/C | 83.4 | 11.5 | 4-Ethylcyclohexanol, 4-propylphenol |
Ru/C | 100 | 29.9 | 4-(3-hydroxypropyl)phenol |
Raney Ni | 84.8 | 84.4 | Trace cyclohexane derivatives |
Raney Nickel’s superiority arises from its ability to suppress decarbonylation side reactions, achieving 84.4% diol selectivity in isopropanol solvent systems .
Applications in Polymer Chemistry
PET Analogue Development
The diol serves as a comonomer in fully biomass-derived polyesters. When copolymerized with 2,5-furandicarboxylic acid (FDCA), it produces polymers with a weight-average molecular weight (Mₙ) of 27.5 kg/mol and a glass transition temperature (T₉) of 74°C—properties comparable to conventional PET .
Mechanistic Insight: During polycondensation, the diol’s hydroxyl groups undergo esterification with FDCA’s carboxyl groups, forming alternating H-T (head-to-tail) and T-T (tail-to-tail) dyads. Nuclear magnetic resonance (NMR) analysis reveals three distinct carbonyl environments at 165.24 ppm (H-H), 165.42 ppm (H-T), and 166.05 ppm (T-T), confirming structural diversity in the polymer backbone .
Recyclability and Environmental Impact
Oligomers derived from the diol exhibit closed-loop recyclability. Hydrolytic depolymerization at 180°C in aqueous NaOH regenerates the monomer with >90% efficiency, enabling repeated polymerization cycles without performance degradation . Lifecycle assessments indicate a 62% reduction in carbon footprint compared to petroleum-based PET .
Challenges and Research Frontiers
Byproduct Management
Despite high selectivity with Raney Nickel, side products like 4-propylcyclohexanol (3) persist at ~5% yields. Advanced separation techniques, including simulated moving bed chromatography, are under investigation to improve purity for pharmaceutical-grade applications .
Catalyst Optimization
Recent studies explore bimetallic catalysts (e.g., Ni-Fe/ZSM-5) to enhance hydrogenation rates. Preliminary data show a 12% increase in diol yield when using HZSM-5 zeolite-supported systems, attributed to improved mass transfer in micropores .
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